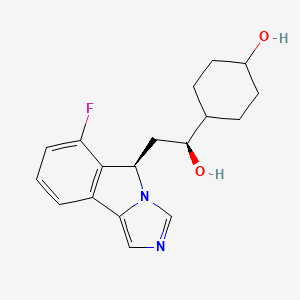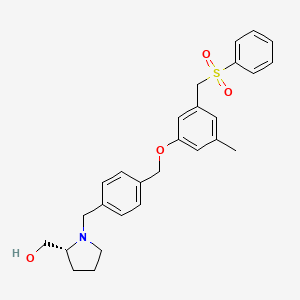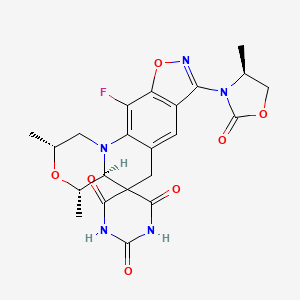
左利氟达辛
描述
Zoliflodacin (development codes AZD0914 and ETX0914) is an experimental antibiotic that is being studied for the treatment of infection with Neisseria gonorrhoeae (gonorrhea). It has a novel mechanism of action which involves inhibition of bacterial type II topoisomerases .
Synthesis Analysis
Zoliflodacin is a derivative of spiro(isoxazolo[4,5-g][oxazino[4,3-a]quinolinepyrimidine)trione . The compound PNU-286607, a progenitor of Zoliflodacin, was discovered in a high-throughput screen for compounds with antibiotic activity . Subsequent research led to the discovery that the nitroaromatic in PNU-286607 could be replaced with a fused benzisoxazole ring .Chemical Reactions Analysis
Zoliflodacin functions by inhibiting DNA gyrase, an enzyme necessary to separate bacterial DNA, thereby inhibiting cell replication .Physical And Chemical Properties Analysis
Zoliflodacin has a molecular formula of C22H22FN5O7 and a molecular weight of 487.4 g/mol . It is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours .科学研究应用
治疗无并发症的泌尿生殖器淋病
左利氟达辛作为一种新型口服抗生素,在治疗无并发症的泌尿生殖器淋病方面展现出令人鼓舞的结果。 在 III 期非劣效性临床试验中,发现其与标准疗法一样安全有效 。鉴于淋病奈瑟菌中观察到越来越多的抗菌素耐药性,这一点尤其重要。
解决抗菌素耐药性 (AMR)
左利氟达辛的研发代表着抗击 AMR 的一项重大进展。 它对淋病奈瑟菌的多重耐药菌株有效,包括对头孢曲松和阿奇霉素耐药的菌株,并且没有显示出与其他抗生素交叉耐药性 。
肌注的替代方案
左利氟达辛为淋病的当前标准治疗提供了更友好的替代方案,而当前的标准治疗需要肌注。 其口服给药可以提高患者依从性和治疗的可及性 。
抗生素研发的公私合作模式
左利氟达辛的研发过程体现了成功的公私合作模式。 这种合作方式可以为未来的抗生素研究和开发铺平道路,特别是针对 WHO 优先病原体的研究和开发 。
对全球性健康的影响
鉴于淋病的全球流行以及未经治疗的感染带来的严重健康后果,左利氟达辛有可能对全球性健康产生重大影响。 其研发证明了通过科学创新解决全球健康负担的重要性 。
捐助资金的成本效益和负责任使用
左利氟达辛的研发证明了资金的成本效益使用,这对公共卫生举措中负责任地分配资源至关重要。 考虑到全球卫生保健系统的经济制约,这一点尤为重要 。
作用机制
Target of Action
Zoliflodacin primarily targets bacterial type II topoisomerases . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibiotics .
Mode of Action
Zoliflodacin functions by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits the activity of the enzyme, thereby preventing the separation of bacterial DNA and inhibiting cell replication .
Biochemical Pathways
Zoliflodacin’s action on bacterial type II topoisomerases disrupts DNA biosynthesis, leading to the accumulation of double-strand cleavages in bacteria . This disruption of the DNA replication process effectively halts the growth and proliferation of the bacteria .
Pharmacokinetics
Zoliflodacin is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . Exposure increases dose proportionally up to 800mg and less than dose proportionally between 800 and 4,000mg . Urinary excretion of unchanged zoliflodacin is less than 5.0% of the total dose . In the fed state, absorption is delayed (Tmax, 4 hours), accompanied by an increase in the area under the concentration-time curve (AUC) at 1,500- and 3,000-mg doses . A total of 97.8% of the administered radioactivity is recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Result of Action
The inhibition of DNA gyrase by zoliflodacin results in the prevention of bacterial DNA separation, thereby inhibiting cell replication . This leads to the effective halting of bacterial growth and proliferation .
Action Environment
Zoliflodacin has been found to be effective against both Gram-positive and fastidious Gram-negative bacteria . It has shown in vitro activity against multidrug-resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin, with no cross-resistance with other antibiotics . The effectiveness of zoliflodacin can be influenced by factors such as the presence of other antibiotics, as it has been found to have synergistic effects with certain antibiotics .
安全和危害
未来方向
Zoliflodacin is currently being studied in a global phase 3 clinical trial . It represents a promising new oral therapy for drug-resistant infections caused by N. gonorrheae . The development of Zoliflodacin represents a new model for antibiotic development, which could make it widely accessible and prevent widespread drug resistance .
生化分析
Biochemical Properties
Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .
Cellular Effects
Zoliflodacin has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of zoliflodacin have been found to be in the range of 2–64 µg/mL .
Molecular Mechanism
Zoliflodacin exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .
Temporal Effects in Laboratory Settings
Zoliflodacin has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials
Dosage Effects in Animal Models
Preliminary results from phase 3 clinical trials have found that a single oral dose of zoliflodacin is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .
Metabolic Pathways
Zoliflodacin is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Transport and Distribution
Zoliflodacin is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .
Subcellular Localization
As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .
属性
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1620458-09-4 | |
| Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoliflodacin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoliflodacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLIFLODACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Zoliflodacin?
A: Zoliflodacin inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].
Q2: How does Zoliflodacin interact with its target, GyrB?
A: X-ray crystallography reveals that Zoliflodacin binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].
Q3: What is the molecular formula and weight of Zoliflodacin?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Zoliflodacin.
Q4: Is there any available spectroscopic data for Zoliflodacin?
A4: The provided papers primarily focus on Zoliflodacin's biological activity and do not present detailed spectroscopic data.
Q5: What is the absorption profile of Zoliflodacin?
A: Zoliflodacin demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].
Q6: How is Zoliflodacin metabolized and excreted?
A: Zoliflodacin is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].
Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?
A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].
Q8: What is the in vitro activity of Zoliflodacin against Neisseria gonorrhoeae?
A: Zoliflodacin displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].
Q9: How effective is Zoliflodacin in eradicating N. gonorrhoeae infections in preclinical models?
A: Dynamic in vitro HFIM studies have demonstrated that Zoliflodacin effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].
Q10: What are the known mechanisms of resistance to Zoliflodacin in N. gonorrhoeae?
A: Resistance to Zoliflodacin is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated Zoliflodacin MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased zoliflodacin resistance [].
Q11: Is there any cross-resistance between Zoliflodacin and other antibiotic classes used to treat N. gonorrhoeae?
A: Notably, Zoliflodacin shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.
Q12: What are the key areas for future research on Zoliflodacin?
A12: Further research should focus on:
- Surveillance for the emergence and spread of Zoliflodacin resistance, particularly mutations in gyrB and potential HGT events [, , , ].
- Optimizing Zoliflodacin dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
- Evaluating Zoliflodacin's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
- Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



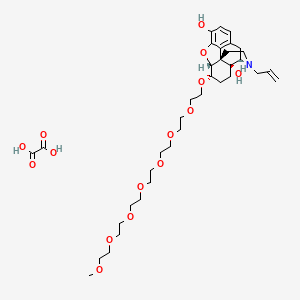
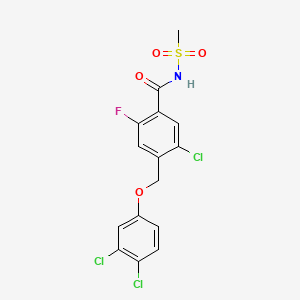


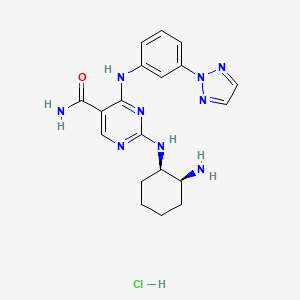
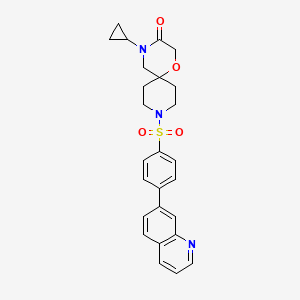
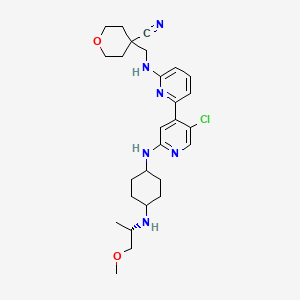
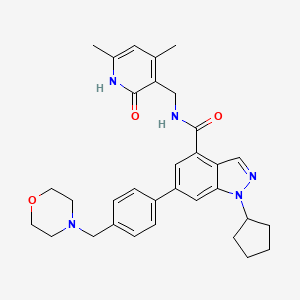
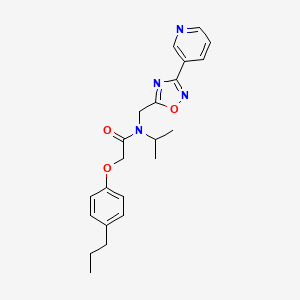
![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

